![molecular formula C19H12BrN3O2S B2775600 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 377056-11-6](/img/structure/B2775600.png)
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12BrN3O2S and its molecular weight is 426.29. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological and Therapeutic Potential
- The synthesis of derivatives similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile has been achieved, with in vitro anti-tumor evaluation against MCF-7 (breast carcinoma) cell line showing good anti-tumor activities. Some compounds demonstrated significant activities against breast carcinoma. Additionally, these compounds exhibited excellent NO, H2O2, DPPH, and superoxide radical scavenger properties, alongside moderate anti-diabetic and anti-inflammatory activities (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Cytotoxic Potency and SAR
- A study on acrylonitriles substituted with triazoles or benzimidazoles at position 2 and with various substituted rings at position 3 tested their in vitro cytotoxic potency on human cancer cell lines. The structure-activity relationships indicated sensitivity to substituents, with compounds containing a 5-nitrothiophen-2-yl ring at position 3 showing potent cytotoxic activities. These compounds induced delayed cell death characterized by apoptosis, suggesting a promising avenue for cancer therapy development (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Spasmolytic Activities
- Derivatives of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles were synthesized and screened for spasmolytic activity. Certain compounds showed potent antispasmodic activities in vitro and in vivo studies (Naruto, Mizuta, Sawayama, Yoshida, Uno, Kawashima, Sohji, Kadokawa, & Nishimura, 1982).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2S/c20-14-3-1-2-12(6-14)16-10-26-19(23-16)13(8-21)9-22-15-4-5-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDGHLDPIRDQJG-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.